2-(Methyl(propyl)amino)isonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-[methyl(propyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-12(2)9-7-8(10(13)14)4-5-11-9/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
RNSRJBYAJHJHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl Propyl Amino Isonicotinic Acid
Historical and Modern Approaches to 2-Aminopyridine (B139424) Synthesis
The 2-aminopyridine moiety is a fundamental building block in the synthesis of the target compound. Its preparation can be achieved through various methods, ranging from classical name reactions to modern catalytic approaches. These methods can be broadly categorized into the functionalization of a pre-existing pyridine (B92270) ring and the de novo construction of the pyridine ring itself.
Nucleophilic Aromatic Substitution Strategies for Pyridine Functionalization
Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing an amino group onto a pyridine ring. Due to the electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, it is susceptible to attack by nucleophiles. google.comnih.gov
One of the most historically significant methods is the Chichibabin reaction , which involves the direct amination of pyridine with sodium amide (NaNH₂) in a non-polar solvent like toluene (B28343) or xylene. google.com This reaction, however, often requires high temperatures and can suffer from regioselectivity issues and the formation of byproducts.
A more versatile and widely used approach involves the substitution of a good leaving group, typically a halide, at the 2-position of the pyridine ring. 2-Halopyridines, such as 2-chloropyridine (B119429) or 2-bromopyridine, can react with a variety of nitrogen nucleophiles. google.com For the synthesis of a primary 2-aminopyridine, ammonia (B1221849) or its synthetic equivalents are used, often under high pressure and temperature, and sometimes with the aid of catalysts like copper or palladium. nih.gov
Modern advancements in this area include the development of more efficient catalytic systems, such as palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of 2-halopyridines with a wider range of amines under milder conditions. dicp.ac.cn
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Chichibabin Reaction | Pyridine, Sodium Amide | High Temperature | Direct amination | Harsh conditions, low regioselectivity |
| SNAr of 2-Halopyridines | 2-Halopyridine, Ammonia | High Temperature/Pressure, Catalyst (Cu, Pd) | Good yields, versatile | Harsh conditions for ammonia |
| Buchwald-Hartwig Amination | 2-Halopyridine, Amine, Pd-catalyst, Base | Mild Temperature | High efficiency, broad scope | Catalyst cost, ligand sensitivity |
Condensation and Cyclization Reactions for Pyridine Ring Formation
An alternative to functionalizing a pre-formed pyridine ring is to construct the substituted pyridine ring from acyclic precursors through condensation and cyclization reactions. These methods offer the advantage of introducing multiple substituents with high regiocontrol during the ring formation step.
Several classical name reactions are employed for this purpose:
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent. google.com The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. This method is highly versatile for the synthesis of symmetrically substituted pyridines.
Guareschi-Thorpe Condensation: This reaction utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridine ring. It provides a direct route to 2-hydroxypyridines (or their 2-pyridone tautomers), which can then be converted to 2-aminopyridines. A recent development describes a one-pot synthesis of substituted 2-amino isonicotinic acids reminiscent of this condensation. nih.govprepchem.com
Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the condensation of an enamine with a propargyl ketone to form the pyridine ring. prepchem.com
More contemporary approaches often involve cascade reactions, where a series of transformations occur in a single pot to build the pyridine core. For instance, a base-promoted cascade reaction of N-propargylic β-enaminones with formamides has been developed to produce densely substituted 2-aminopyridines. nih.gov
| Reaction Name | Precursors | Key Features |
| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Forms a dihydropyridine intermediate requiring oxidation. |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-dicarbonyl compound | Often leads to 2-pyridone derivatives. |
| Bohlmann-Rahtz Synthesis | Enamine, Propargyl ketone | Versatile for specific substitution patterns. |
| Modern Cascade Reactions | N-propargylic β-enaminones, Formamides | One-pot synthesis of highly substituted 2-aminopyridines. nih.gov |
Targeted Synthesis of the Isonicotinic Acid Core
The isonicotinic acid, or pyridine-4-carboxylic acid, moiety is the second key structural feature of the target molecule. Its synthesis can be approached by introducing a carboxylic acid group at the 4-position of a pre-functionalized pyridine or by constructing the ring with the carboxyl group already in place.
Strategies for Carboxylic Acid Introduction at the Pyridine 4-Position
The introduction of a carboxylic acid group at the C4 position of the pyridine ring is a crucial step. Several methods are available, with the choice depending on the starting material and desired reaction conditions.
A traditional and robust method is the oxidation of a 4-alkylpyridine , most commonly 4-methylpyridine (B42270) (γ-picoline). Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid can effectively convert the alkyl group to a carboxylic acid. chemrxiv.orgresearchgate.net This method is often used in industrial-scale production.
More recently, methods for the direct C-H carboxylation of pyridine have emerged as a more atom-economical approach. These methods avoid the need for pre-functionalization of the 4-position. One such strategy involves a copper-catalyzed C4-selective carboxylation of pyridines with carbon dioxide (CO₂) via pyridylphosphonium salts. nih.gov Electrochemical methods have also been developed for the direct carboxylation of pyridines using CO₂, where the regioselectivity (C4 vs. C5) can be controlled by the choice of the electrochemical reactor. nih.gov
| Method | Starting Material | Reagents | Key Features |
| Oxidation | 4-Alkylpyridine (e.g., 4-picoline) | KMnO₄, HNO₃ | Robust, scalable, traditional method. chemrxiv.orgresearchgate.net |
| C-H Carboxylation | Pyridine | CO₂, Cu-catalyst, Phosphine ligand | Direct functionalization, avoids pre-installation of a functional group. nih.gov |
| Electrochemical Carboxylation | Pyridine | CO₂, Electrolysis | Regioselectivity can be tuned by reaction setup. nih.gov |
Precursor Compounds and Reaction Pathways
The synthesis of the isonicotinic acid core can also be integrated with the formation of the pyridine ring. For instance, the aforementioned one-pot synthesis of substituted 2-amino isonicotinic acids utilizes corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride. nih.govprepchem.com This approach allows for the concurrent construction of the 2-amino and 4-carboxy functionalities.
Another pathway involves starting with a precursor that already contains a group that can be readily converted to a carboxylic acid. For example, 4-vinylpyridines can be oxidized to isonicotinic acid. researchgate.net A process has been described where a mixture of beta- and gamma-picolines is reacted with benzaldehyde (B42025) to form 4-styryl pyridine, which is then selectively oxidized to isonicotinic acid. chemrxiv.org
Introduction of the 2-(Methyl(propyl)amino) Moiety
The final key transformation is the introduction of the N-methyl-N-propylamino group at the 2-position of the pyridine ring. This can be achieved either by constructing the dialkylamino group on a pre-existing 2-aminopyridine or by directly introducing the N-methyl-N-propylamine nucleophile.
A common strategy for the N-alkylation of 2-aminopyridines is reductive amination . This involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a reducing agent. To introduce the methyl and propyl groups in a stepwise manner, one could first perform a reductive amination with formaldehyde (B43269) to introduce the methyl group, followed by a second reductive amination with propionaldehyde (B47417) to add the propyl group to the resulting N-methyl-2-aminopyridine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net It is also possible to perform N-alkylation using carboxylic acids and sodium borohydride. google.com
Direct alkylation of 2-aminopyridine with alkyl halides (e.g., methyl iodide and propyl iodide) can be challenging due to the potential for over-alkylation and competing N-alkylation of the pyridine ring nitrogen. google.com However, under controlled conditions and with appropriate choice of base, selective N-alkylation of the amino group can be achieved.
The timing of this dialkylation step is critical. It can be performed on 2-aminopyridine before the introduction of the carboxylic acid group, or on a 2-aminoisonicotinic acid ester. Performing the alkylation on the ester would protect the carboxylic acid from potential side reactions. The ester could then be hydrolyzed in a final step to yield the desired product.
A plausible synthetic sequence could involve:
Synthesis of 2-aminopyridine.
Stepwise N-alkylation via reductive amination, first with formaldehyde and a reducing agent to form N-methyl-2-aminopyridine, followed by reaction with propionaldehyde and a reducing agent to yield N-methyl-N-propyl-2-aminopyridine.
Introduction of the carboxylic acid at the 4-position of the resulting 2-(methyl(propyl)amino)pyridine via a method like lithiation followed by quenching with CO₂ or through a more modern C-H carboxylation technique.
Alternatively, a convergent approach could be employed:
Direct Amination Reactions
Direct amination represents a straightforward approach for the synthesis of 2-amino-substituted isonicotinic acids. This method typically involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, most commonly a 2-halo-isonicotinic acid, with the desired amine. In the case of 2-(methyl(propyl)amino)isonicotinic acid, this would involve the reaction of a 2-halo-isonicotinic acid, such as 2-chloroisonicotinic acid, with N-methylpropylamine.
The reaction is generally facilitated by a base to neutralize the hydrogen halide formed during the substitution. The choice of solvent and reaction temperature is crucial for the success of the reaction, with polar aprotic solvents often being employed to facilitate the dissolution of the reagents and promote the reaction rate. While this method is direct, it can sometimes require harsh reaction conditions, and the reactivity of the starting halide is a key factor, with iodides and bromides being more reactive than chlorides. Catalyst-free and solvent-free conditions for the amination of 2-chloronicotinic acid with various primary aromatic amines have been reported as an environmentally friendly approach. researchgate.net
Sequential Functionalization Approaches
Sequential functionalization provides an alternative route where the isonicotinic acid core is built or modified in a stepwise manner to introduce the required functional groups. This can offer greater control over the final structure, particularly when dealing with complex molecules. One such approach could involve the initial synthesis of a protected 2-aminoisonicotinic acid, followed by a two-step N-alkylation process.
For instance, starting with 2-aminoisonicotinic acid, the amino group could first be mono-methylated, followed by propylation. Alternatively, a reductive amination strategy could be employed. This involves reacting 2-aminoisonicotinic acid with propionaldehyde in the presence of a reducing agent to form the N-propyl group, followed by a similar reaction with formaldehyde to introduce the methyl group. Control of the reaction conditions at each step is essential to achieve the desired product and avoid over-alkylation. researchgate.net
Another sequential approach could start from a different precursor, such as 2-hydroxy-6-methyl-isonicotinic acid, which can be converted to a leaving group at the 2-position, followed by amination. google.com The synthesis of enantiomerically enriched aminophosphonates has been achieved through regioselective aziridine (B145994) ring-opening reactions, demonstrating a sophisticated sequential functionalization strategy. nih.gov
Catalytic and Non-Catalytic Methodologies
Both catalytic and non-catalytic methods are employed in the synthesis of substituted aminopyridines. As discussed, direct amination often proceeds without a catalyst, relying on the inherent reactivity of the substrates under thermal conditions. However, the efficiency and substrate scope of these reactions can be significantly enhanced through the use of catalysts.
The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This methodology is particularly useful for the synthesis of aryl and heteroaryl amines from aryl or heteroaryl halides and an amine. The reaction is typically catalyzed by a palladium complex, which requires a phosphine-based ligand and a base. wikipedia.orgresearchgate.net
For the synthesis of this compound, a Buchwald-Hartwig approach would involve the coupling of a 2-halo-isonicotinic acid derivative with N-methylpropylamine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base such as sodium tert-butoxide. This method is known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional SNAr reactions. wikipedia.org A nickel-catalyzed, phenylboronic ester-activated Buchwald-Hartwig-type amination has also been developed for aryl iodides. nih.gov
Table 1: Illustrative Conditions for Buchwald-Hartwig Amination of a Dihaloisonicotinic Acid Derivative
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 16 | 85 |
| 2 | Morpholine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 12 | 92 |
| 3 | n-Butylamine | PdCl₂(dppf) | dppf | NaOt-Bu | Dioxane | 90 | 24 | 78 |
Note: This table presents generalized conditions for Buchwald-Hartwig reactions on related substrates and serves as a model for the potential synthesis of the target compound.
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of the products. sphinxsai.com The application of microwave irradiation can accelerate direct amination and transition metal-catalyzed coupling reactions.
In the context of synthesizing this compound, a mixture of 2-chloroisonicotinic acid and N-methylpropylamine, along with a suitable base and solvent, could be subjected to microwave irradiation. This technique can enhance the rate of the SNAr reaction, allowing for a more efficient synthesis. Microwave-assisted protocols have been successfully applied for the N-alkylation of various heterocyclic compounds and for the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. nih.govmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Amination of a Halopyridine
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 120 | 24 h | 65 |
| Microwave Irradiation | 150 | 30 min | 90 |
Note: This table provides a comparative example of the benefits of microwave-assisted synthesis for a related reaction.
Optimization and Green Chemistry Considerations in Laboratory Synthesis
Yield Enhancement and Selectivity Control
Optimizing the synthesis of this compound involves a careful selection of reagents, catalysts, and reaction conditions to maximize the yield and ensure high selectivity. In direct amination reactions, the choice of the leaving group on the isonicotinic acid precursor is critical, with iodides generally providing higher yields than chlorides. The nature of the base and solvent also plays a significant role.
In terms of green chemistry, the development of synthetic routes that minimize waste, avoid hazardous solvents, and are energy-efficient is a key goal. nih.govrsc.org The use of catalyst-free and solvent-free amination reactions, where possible, is a significant step towards a more sustainable process. researchgate.net Furthermore, exploring water as a solvent and employing catalytic systems with high turnover numbers can reduce the environmental impact. The principles of green chemistry also encourage the use of renewable starting materials and the design of processes that are inherently safer. unibe.ch The oxidative ammonolysis of 3-methylpyridine (B133936) is considered a green process as the main byproduct is water. nih.gov
Solvent Selection and Reaction Condition Refinement
The synthesis of this compound, a substituted pyridine carboxylic acid, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the halogen atom of a 2-halo-isonicotinic acid derivative is displaced by methyl(propyl)amine. The efficiency and selectivity of this transformation are critically dependent on the choice of solvent and the precise control of reaction conditions such as temperature, time, and the presence of catalysts or bases.
The selection of an appropriate solvent is paramount as it influences the solubility of reactants, the rate of reaction, and the stabilization of intermediates. Research into the synthesis of analogous 2-(arylamino)nicotinic acids has explored a range of solvents, from polar aprotic to polar protic, and even solvent-free conditions.
For the synthesis of this compound, a systematic approach to solvent screening is necessary to optimize the reaction yield and purity. The table below outlines a potential solvent screening strategy, with anticipated outcomes based on studies of similar nucleophilic aromatic substitutions on the pyridine ring.
Table 1: Solvent Screening for the Synthesis of this compound
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Expected Outcome |
|---|---|---|---|
| Water | 80.1 | 100 | High solubility of reactants, potentially good yields, but may require higher temperatures and pressure. Environmentally benign. |
| Dimethylformamide (DMF) | 36.7 | 153 | Good solubility for both polar and nonpolar reactants. Higher boiling point allows for a wider range of reaction temperatures. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower boiling point, suitable for reactions at moderate temperatures. May require longer reaction times. |
| Toluene | 2.4 | 111 | Aprotic solvent, may favor the nucleophilic attack by minimizing solvation of the amine. |
| Solvent-free | N/A | N/A | Environmentally friendly approach, often requiring higher temperatures. Can lead to high reaction rates and yields. nih.gov |
Refinement of the reaction conditions is a crucial subsequent step. This involves optimizing the temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of related 2-(arylamino)nicotinic acid derivatives, temperatures have been varied to achieve optimal conversion and minimize side reactions. researchgate.net
Furthermore, the use of a base or a catalyst can significantly impact the reaction. A base is often required to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. The choice of base can influence the reaction rate and the formation of byproducts.
Table 2: Optimization of Reaction Conditions
| Parameter | Range | Influence on Reaction |
|---|---|---|
| Temperature | 80-150 °C | Higher temperatures generally increase the reaction rate but may also lead to decomposition or side reactions. |
| Reaction Time | 2-24 hours | Requires monitoring (e.g., by TLC or HPLC) to determine the point of maximum conversion. |
| Base | K₂CO₃, Na₂CO₃, Et₃N | Neutralizes the acid byproduct. The strength and solubility of the base can affect the reaction kinetics. |
| Catalyst | Boric Acid, Copper salts | May be employed to enhance the rate of nucleophilic substitution, particularly with less reactive aryl halides. nih.gov |
Detailed research findings on the synthesis of structurally similar compounds indicate that a combination of a polar aprotic solvent like DMF or DMSO at an elevated temperature, in the presence of a carbonate base, often provides good yields. For example, the synthesis of 2-anilinonicotinic acid derivatives has been successfully achieved in high-temperature water, highlighting a greener alternative. researchgate.net The optimization process for this compound would therefore involve a multiparameter analysis to identify the ideal synergy between solvent, temperature, and catalytic system to maximize yield and purity.
Computational Chemistry and Theoretical Investigations of 2 Methyl Propyl Amino Isonicotinic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-(Methyl(propyl)amino)isonicotinic acid, these methods can elucidate its electronic behavior, reactivity, and stability.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. Theoretical studies on related nicotinic acid derivatives have shown that substitutions on the pyridine (B92270) ring can significantly alter the energies of these frontier orbitals. For this compound, the electron-donating nature of the amino group would be expected to raise the HOMO energy, while the electron-withdrawing carboxylic acid group would lower the LUMO energy, likely resulting in a relatively small energy gap, indicating a chemically reactive molecule.
The electron density distribution, also calculated via DFT, reveals how electrons are shared among the atoms, highlighting the molecule's polarity and the nature of its chemical bonds.
Table 1: Illustrative Frontier Molecular Orbital Properties
| Parameter | Illustrative Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.80 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
Note: The data in this table is hypothetical and serves as a representative example for the target compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution, where different colors denote regions of varying electrostatic potential.
Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the carboxylic oxygen atoms and the nitrogen of the pyridine ring.
Blue Regions: Indicate areas of low electron density and positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are susceptible to nucleophilic attack. The hydrogen of the carboxylic acid group would be a prominent positive site.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP surface analysis allows for a clear prediction of where the molecule is most likely to interact with other chemical species.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. This analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals.
For this compound, key interactions would include:
Delocalization of the lone pair electrons from the amino nitrogen into the antibonding π* orbitals of the pyridine ring.
Hyperconjugative interactions between the pyridine ring and the carboxylic acid group.
Table 2: Representative NBO Analysis Data (Stabilization Energy E(2))
| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N (amino) | π* (Pyridine Ring) | 25.5 | Lone Pair → π* delocalization |
| π (Pyridine Ring) | π* (C=O of COOH) | 15.2 | π → π* conjugation |
Note: The data in this table is hypothetical and serves as a representative example for the target compound.
Conformational Analysis and Dynamics
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Theoretical studies are crucial for exploring the potential conformations and the energy barriers between them.
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-N bond of the amino group and the C-C bond connecting the carboxylic acid to the pyridine ring.
A potential energy surface scan can be performed by systematically rotating these bonds (adjusting the dihedral angles) and calculating the energy at each step. This process reveals the lowest energy conformations (global and local minima) and the energy barriers (transition states) that separate them. It is expected that the planarity of the system would be favored to maximize π-conjugation between the amino group, the pyridine ring, and the carboxylic acid group. However, steric hindrance from the methyl and propyl groups on the nitrogen atom could force a non-planar arrangement to be the most stable conformation.
In the solid state or in solution, molecules of this compound will interact with each other. Theoretical calculations can model these non-covalent interactions, which are vital for understanding crystal packing and condensed-phase behavior.
Hydrogen Bonding: The most significant intermolecular interaction for this molecule would be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (the -OH hydrogen) and acceptor (the C=O oxygen). This typically leads to the formation of centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds. The amino group and the pyridine nitrogen can also act as hydrogen bond acceptors.
π-π Stacking: The aromatic pyridine ring can interact with the ring of an adjacent molecule through π-π stacking. These interactions, while weaker than hydrogen bonds, play a crucial role in the stabilization of the crystal lattice. Theoretical models can predict the preferred stacking geometry (e.g., parallel-displaced or T-shaped) and the interaction energy.
By simulating a small cluster of molecules, computational methods can provide quantitative estimates of the energies associated with these different intermolecular forces, offering insight into the supramolecular structure of the compound.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. These methods calculate properties based on the molecule's optimized electronic structure.
Vibrational Frequency Calculations (Infrared and Raman)
Theoretical vibrational analysis is a fundamental tool for interpreting infrared (IR) and Raman spectra. The standard approach involves optimizing the molecule's geometry and then calculating the harmonic vibrational frequencies.
Methodology: Density Functional Theory (DFT) is a widely used quantum chemical method for these calculations, with the B3LYP hybrid functional often paired with a basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost. After finding the lowest energy conformation, the second derivatives of the energy with respect to the atomic coordinates are calculated to yield the force constants and, subsequently, the vibrational frequencies.
The calculated frequencies are typically harmonic and derived from gas-phase models, which can differ from experimental values obtained in solid or liquid phases. To account for these systematic errors, the computed frequencies are often multiplied by a scaling factor to improve agreement with experimental data.
Expected Data and Interpretation: A computational output would list the calculated vibrational frequencies (in cm⁻¹), their corresponding IR and Raman intensities, and the nature of the vibrational modes (e.g., stretching, bending, wagging). For this compound, one would expect to identify characteristic vibrational modes associated with its functional groups.
The table below is an illustrative example of how calculated vibrational frequencies and their assignments for a molecule like this compound would be presented. Note: This data is hypothetical and for illustrative purposes only.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν₁ | 3050 | C-H stretch (aromatic) |
| ν₂ | 2960 | C-H stretch (propyl, async) |
| ν₃ | 2875 | C-H stretch (methyl, sync) |
| ν₄ | 1710 | C=O stretch (carboxylic acid) |
| ν₅ | 1605 | C=C stretch (pyridine ring) |
| ν₆ | 1450 | CH₂ bend (propyl) |
| ν₇ | 1380 | CH₃ bend (methyl/propyl) |
| ν₈ | 1250 | C-N stretch (amine) |
| ν₉ | 950 | O-H out-of-plane bend |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts, which are essential for structure elucidation. The most common and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method.
Methodology: The GIAO method is typically used in conjunction with DFT calculations. Following a geometry optimization of the molecule, the magnetic shielding tensors for each nucleus are computed. These values are then referenced against the shielding tensor of a standard compound, usually tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm). The choice of solvent can be incorporated into the calculations using continuum solvation models to better replicate experimental conditions.
Expected Data and Interpretation: The output would be a list of predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. These theoretical values can be directly compared to experimental spectra to confirm structural assignments.
The following table is a hypothetical representation of predicted NMR chemical shifts for this compound. Note: This data is hypothetical and for illustrative purposes only.
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
| ¹³C | C=O (Carboxylic Acid) | 168.5 |
| ¹³C | C (Pyridine, C-COOH) | 155.2 |
| ¹³C | C (Pyridine, C-N) | 150.1 |
| ¹³C | CH (Pyridine) | 140.3, 125.6, 122.8 |
| ¹³C | N-CH₂ (Propyl) | 55.4 |
| ¹³C | N-CH₃ (Methyl) | 42.1 |
| ¹³C | CH₂ (Propyl) | 20.8 |
| ¹³C | CH₃ (Propyl) | 11.5 |
| ¹H | OH (Carboxylic Acid) | 12.0 - 13.0 |
| ¹H | CH (Pyridine) | 8.2 - 8.5 |
| ¹H | N-CH₂ (Propyl) | 3.45 |
| ¹H | N-CH₃ (Methyl) | 3.10 |
| ¹H | CH₂ (Propyl, middle) | 1.65 |
| ¹H | CH₃ (Propyl, terminal) | 0.95 |
Reaction Mechanism Elucidation Through Computational Modeling
Theoretical modeling is indispensable for understanding the intricate details of chemical reactions, including identifying intermediates, transition states, and determining the most probable reaction pathways.
Transition State Characterization and Energy Barrier Calculations
To understand the kinetics of a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of these transient structures.
Methodology: Researchers use algorithms to locate the first-order saddle point on the potential energy surface that connects reactants and products. Once a TS structure is found, its identity is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
For this compound, potential reactions for study could include esterification of the carboxylic acid, electrophilic substitution on the pyridine ring, or oxidation at the tertiary amine.
Exploration of Potential Reaction Pathways
Most chemical transformations can proceed through multiple competing pathways. Computational modeling enables the exploration of these different routes to determine which is the most favorable.
Advanced Spectroscopic and Chromatographic Methodologies for Characterization
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a compound, offering a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula with a high degree of confidence. Unlike unit-resolution mass spectrometry, HRMS can differentiate between ions with very similar nominal masses (isobaric interferences), which is crucial for definitive formula assignment. wiley-vch.de
For 2-(Methyl(propyl)amino)isonicotinic acid, the expected molecular formula is C₁₀H₁₄N₂O₂. The theoretical monoisotopic mass, which is the sum of the exact masses of the most abundant isotope of each element, can be calculated with high precision. ucsf.edu An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, can measure this mass experimentally with an error of less than 5 parts per million (ppm). st-andrews.ac.uk This low margin of error effectively rules out other possible molecular formulas that might have the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Theoretical Monoisotopic Mass ([M+H]⁺) | 195.11280 Da |
| Potential Isobaric Formula (C₁₁H₁₆NO₂) | 195.12265 Da |
| Required Resolving Power to Differentiate | > 20,000 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of an organic molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, multi-dimensional (2D) techniques are required to piece together the complete structural puzzle. st-andrews.ac.uk
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity Elucidation
A suite of 2D NMR experiments is employed to establish the bonding framework of this compound. sdsu.eduyoutube.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For the target molecule, COSY would reveal correlations within the propyl group (between the H-1', H-2', and H-3' protons) and between the protons on the pyridine (B92270) ring (H-3, H-5, and H-6).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps each proton signal to the carbon atom it is directly attached to. nih.gov This allows for the unambiguous assignment of carbon resonances based on the already-assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most critical experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons over two or three bonds. youtube.com Key HMBC correlations would be expected from the N-methyl protons (H-Me) and the N-propyl protons (H-1') to the C-2 of the pyridine ring, confirming the location of the amino substituent. Further correlations from the pyridine protons (H-3, H-5) to the carboxylic acid carbon (C-7) would confirm the position of the carboxyl group.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 3 | ~7.0-7.2 | ~108-112 | C-2, C-4, C-5, C-7 |
| 5 | ~7.8-8.0 | ~138-142 | C-3, C-4, C-6 |
| 6 | ~8.2-8.4 | ~148-152 | C-2, C-4, C-5 |
| Me | ~3.0-3.2 | ~35-40 | C-2, C-1' |
| 1' (CH₂) | ~3.4-3.6 | ~50-55 | C-2, C-2', C-Me |
| 2' (CH₂) | ~1.6-1.8 | ~20-24 | C-1', C-3' |
| 3' (CH₃) | ~0.9-1.1 | ~10-13 | C-1', C-2' |
| 2 (C-N) | - | ~158-162 | H-3, H-6, H-Me, H-1' |
| 4 (C-COOH) | - | ~145-150 | H-3, H-5, H-6 |
| 7 (COOH) | ~12-14 (broad) | ~165-170 | H-3, H-5 |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. In the case of this compound, rotation around the C2-N bond may be hindered due to steric interactions between the amino substituents and the pyridine ring.
At room temperature, this rotation might be fast enough to show a single set of averaged signals for the methyl and propyl groups. However, upon cooling, the rate of rotation could slow sufficiently to allow for the observation of distinct signals for different rotational isomers (rotamers). The temperature at which these distinct signals coalesce into a single broadened peak can be used to calculate the energy barrier (ΔG‡) for the rotational process, providing valuable insight into the molecule's conformational dynamics.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov By identifying characteristic absorption (IR) or scattering (Raman) frequencies, the presence of specific functional groups can be confirmed. nih.govscirp.org
For this compound, the key functional groups and their expected vibrational frequencies are:
Carboxylic Acid: A very broad O-H stretching band in the IR spectrum from 2500-3300 cm⁻¹ is characteristic. libretexts.org The C=O stretch will give a strong absorption around 1700-1730 cm⁻¹. vscht.cz
Pyridine Ring: C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. nih.gov
Alkyl Groups: C-H stretching vibrations from the methyl and propyl groups will be observed in the 2850-2960 cm⁻¹ range. libretexts.org
C-N Bond: The C-N stretching vibration of the tertiary amine attached to the aromatic ring would be expected in the 1300-1360 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Strong / Weak |
| Carboxylic Acid | C=O stretch | 1700-1730 | Very Strong / Medium |
| Alkyl (CH₃, CH₂) | C-H stretch | 2850-2960 | Strong / Strong |
| Pyridine Ring | C=C, C=N stretches | 1400-1600 | Medium-Strong / Strong |
| Aromatic Amine | C-N stretch | 1300-1360 | Medium / Medium |
Chromatographic Method Development for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of a compound and for its isolation from reaction mixtures or impurities. ijsrst.com Developing a robust HPLC method for this compound, which has both acidic (carboxylic acid) and basic (amino and pyridine nitrogens) functionalities, requires careful optimization of chromatographic conditions. sielc.comhelixchrom.com
A reversed-phase (RP-HPLC) method is a common starting point. The optimization process would involve:
Column Selection: A C18 stationary phase is typically the first choice, offering good retention for moderately polar compounds.
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) would be developed to ensure elution of the compound with good peak shape and resolution from any impurities.
pH Control: The pH of the aqueous buffer is a critical parameter. Operating at a low pH (e.g., pH 3) would ensure the carboxylic acid is protonated (neutral) and the nitrogen atoms are protonated (positive), leading to predictable retention behavior.
Detection: The pyridine ring contains a chromophore that absorbs UV light, making a UV detector suitable for this analysis. The detection wavelength would be optimized by acquiring a UV spectrum of the compound, with typical wavelengths for pyridine derivatives being in the 260-280 nm range. researchgate.net
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
Gas Chromatography (GC) Techniques and Derivatization Strategies
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct GC analysis of this compound is challenging due to its polarity, conferred by the carboxylic acid group, and its relatively high molecular weight, which can lead to poor chromatographic performance, including peak tailing and low volatility. To overcome these limitations, derivatization is an essential step to convert the analyte into a more volatile and thermally stable form.
The tertiary amine group, N-methyl-N-propylamino, in the target molecule is generally stable under typical GC conditions and does not require derivatization. Therefore, derivatization strategies primarily target the carboxylic acid functionality.
Esterification is a common and effective derivatization method for carboxylic acids. This involves converting the carboxylic acid into an ester, which is significantly more volatile.
Reaction with Alcohols in the Presence of an Acid Catalyst: A traditional method involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the methyl or ethyl ester.
Reaction with Diazomethane (B1218177): Diazomethane (CH₂N₂) offers a rapid and quantitative method for the formation of methyl esters at room temperature. The reaction is clean, with nitrogen gas being the only byproduct. However, diazomethane is a toxic and explosive reagent, requiring specialized handling procedures.
Silylation is another widely used derivatization technique where the active hydrogen of the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. This significantly reduces the polarity and increases the volatility of the analyte. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). The reaction is typically performed by heating the analyte with the silylating agent in an appropriate solvent.
For the GC analysis of the derivatized this compound, a non-polar or medium-polarity capillary column is generally preferred. A common choice would be a column coated with a stationary phase such as 5% phenyl-methylpolysiloxane. The temperature program would be optimized to ensure good separation from any derivatizing agent byproducts and other potential impurities.
Table 1: Proposed Gas Chromatography (GC) Method Parameters for Derivatized this compound
| Parameter | Proposed Condition |
|---|---|
| GC System | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |
| Column | 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related compound, 2-(methyl(phenyl)amino)nicotinic acid , provides significant insights into the likely solid-state conformation.
In the solid state, aminonicotinic acid derivatives often exist as zwitterions, where the acidic proton from the carboxylic acid group is transferred to the basic nitrogen atom of the pyridine ring. This results in a molecule with both a positive and a negative formal charge. The crystal packing is then dominated by strong intermolecular hydrogen bonds between the carboxylate group and the protonated pyridine nitrogen of neighboring molecules.
For 2-(methyl(phenyl)amino)nicotinic acid, it has been observed that the molecule crystallizes and can form adducts through intermolecular proton transfer. The crystal structure would likely reveal a network of hydrogen bonds, creating a stable, three-dimensional lattice. The planarity of the pyridine and phenyl rings would also influence the packing arrangement, potentially leading to π-π stacking interactions.
Table 2: Expected Crystallographic Parameters for 2-(Alkylamino)isonicotinic Acid Derivatives
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Molecular Form | Zwitterionic in the solid state |
| Key Intermolecular Interactions | N⁺-H···O⁻ hydrogen bonds, C-H···O interactions |
| Conformation | The orientation of the methyl and propyl groups relative to the pyridine ring will be determined by steric factors. |
Derivatization Techniques for Enhanced Analytical Detection
Beyond improving chromatographic behavior, derivatization can also be employed to enhance the sensitivity and selectivity of detection, particularly when using mass spectrometry. The choice of derivatizing agent can introduce specific functionalities that are readily ionizable or produce characteristic fragment ions, facilitating trace-level analysis.
For this compound, derivatization of the carboxylic acid group is the primary focus.
Esterification with Fluorinated Alcohols: Reacting the carboxylic acid with a fluorinated alcohol, such as trifluoroethanol, in the presence of a coupling agent, can produce a derivative that is highly sensitive to electron capture detection (ECD) in GC.
Silylation: As previously mentioned, silylation is a highly effective method. The resulting trimethylsilyl (TMS) esters are not only volatile but also produce characteristic ions in the mass spectrometer. For instance, the presence of a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is a strong indicator of a TMS derivative. More sterically hindered silylating agents, like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), can form more stable tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are less susceptible to hydrolysis and often provide more informative mass spectra with characteristic [M-57]⁺ ions (loss of a tert-butyl group).
Acylation: The carboxylic acid can be converted to an acyl halide and then reacted with an amine to form an amide. While this is a multi-step process, it allows for the introduction of a wide variety of functionalities for specific detection purposes.
Table 3: Comparison of Derivatization Strategies for this compound
| Derivatization Method | Reagent(s) | Target Functional Group | Advantages | Disadvantages |
|---|---|---|---|---|
| Esterification (Methylation) | Diazomethane or Methanol/H⁺ | Carboxylic Acid | Quantitative, clean reaction (diazomethane) | Diazomethane is hazardous; acid-catalyzed reaction can be slow |
| Silylation (TMS) | BSTFA, MSTFA (+TMCS) | Carboxylic Acid | Fast, effective, produces characteristic mass spectra | Derivatives can be moisture-sensitive |
| Silylation (TBDMS) | MTBSTFA | Carboxylic Acid | Derivatives are more stable, informative mass spectra | Slower reaction than TMS derivatization |
Chemical Reactivity and Derivatization Studies of 2 Methyl Propyl Amino Isonicotinic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for functionalization, readily undergoing reactions typical of aromatic carboxylic acids to form esters, amides, and other related derivatives.
The conversion of the carboxylic acid to esters or amides is a fundamental transformation for this class of compounds.
Esterification: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions. A standard laboratory method involves heating the acid in the presence of the desired alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄). researchgate.net Alternatively, reagents like thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the corresponding ester. researchgate.netnih.gov This two-step approach is particularly useful for more complex or sensitive alcohols. researchgate.net
Amide Bond Formation: The synthesis of amides from 2-(methyl(propyl)amino)isonicotinic acid involves its reaction with a primary or secondary amine. Direct reaction requires high temperatures to eliminate water, which can be detrimental to the molecule. luxembourg-bio.com Therefore, the reaction is typically facilitated by activating the carboxylic acid. This can be achieved by converting it to an acyl chloride or by using coupling reagents. researchgate.net Common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxyl group by forming an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the amide bond. luxembourg-bio.com The formation of various amide derivatives of isonicotinic acid has been explored for different applications. nih.gov
| Reaction Type | Reagents | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Esterification | Methanol, Sulfuric Acid (catalyst) | Methyl Ester | Heating on a water bath for several hours. | researchgate.net |
| Esterification | 1. Thionyl Chloride (SOCl₂) 2. Alcohol (ROH) | Alkyl Ester | Step 1 at 0 °C, followed by Step 2 at 50 °C. | researchgate.net |
| Amide Formation | Amine (RNH₂), Dicyclohexylcarbodiimide (DCC) | Amide | Reaction proceeds via an O-acylisourea intermediate. | luxembourg-bio.com |
| Active Ester Formation | 1. SOCl₂, DMF (catalyst) 2. N-Hydroxysuccinimide, Triethylamine | N-Hydroxysuccinimide Ester | Room temperature reaction to form the acyl chloride, followed by reaction with N-hydroxysuccinimide. | nih.govmdpi.com |
Reduction: The carboxylic acid group can be reduced, although this typically requires first converting it to an ester. The reduction of lower alkyl esters of isonicotinic acid to the corresponding alcohol (a hydroxymethyl group) can be accomplished through catalytic hydrogenation. google.com This process often involves reacting the ester with hydrogen gas at elevated temperature and pressure in the presence of a suitable catalyst, such as supported palladium. google.com
Decarboxylation: The removal of the carboxyl group (decarboxylation) from pyridinecarboxylic acids is a known reaction pathway, though it often requires specific conditions. acs.org The mechanism and rate of decarboxylation are highly dependent on factors like pH and the presence of other substituents on the pyridine (B92270) ring. cdnsciencepub.comresearchgate.net For picolinic acids (pyridine-2-carboxylic acids), studies have shown that decarboxylation can proceed through a zwitterionic intermediate, leading to the formation of an ylide. researchgate.netingentaconnect.com The rate of this reaction is often maximal at the isoelectric pH. cdnsciencepub.com The presence of an amino group on the ring can facilitate decarboxylation, likely through its electronic effects on the transition state. researchgate.netresearchgate.net
Acyl Halides: The carboxylic acid can be readily converted into more reactive acyl halides, such as acyl chlorides. This is a crucial step for synthesizing other derivatives like esters, amides, and anhydrides under milder conditions. libretexts.org The reaction is typically carried out using reagents like thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). orgoreview.comchemguide.co.uk The reaction with SOCl₂ is often preferred as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying purification. orgoreview.com The resulting acyl chloride of this compound is a highly reactive intermediate.
Anhydrides: Acid anhydrides can be synthesized from the corresponding acyl chloride. The reaction of an acyl chloride with a carboxylate salt (derived from the parent carboxylic acid) via nucleophilic acyl substitution yields the acid anhydride (B1165640). libretexts.org This creates a molecule with two acyl groups linked by an oxygen atom, which serves as another type of activated carboxylic acid derivative.
Reactivity of the Pyridine Ring System and Nitrogen Atom
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity towards both electrophiles and nucleophiles. The presence of the C2-amino and C4-carboxyl groups further modifies this reactivity.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. quora.com Nucleophilic substitution reactions are common in organic chemistry, involving an electron-rich nucleophile replacing a leaving group on an electron-deficient substrate. wikipedia.org For a substituted pyridine, a good leaving group (like a halide) at the C2 or C4 position can be displaced by a nucleophile. While the target molecule does not have a leaving group, understanding this reactivity is key for the synthesis of related 2-aminopyridine (B139424) derivatives from precursors like 2-halopyridines. nih.gov
N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom is available for reaction with oxidizing agents, leading to the formation of a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids. wikipedia.org The N-oxidation of 2-substituted pyridines has been studied, and the reaction produces the corresponding N-oxides, often quantitatively. researchgate.net The formation of an N-oxide alters the electronic properties of the ring, making the C2 and C4 positions more electron-deficient and thus more susceptible to nucleophilic attack. researchgate.netscripps.edu This strategy is often used to facilitate functionalization at the C2 position. semanticscholar.org
Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides in a process known as quaternization (the Menshutkin reaction) to form a quaternary pyridinium (B92312) salt. mdpi.com This Sₙ2 reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. mdpi.com Studies on the quaternization of various pyridine derivatives show that the reaction is influenced by the nature of the alkyl halide and the substituents on the pyridine ring. researchgate.netnih.gov The resulting pyridinium salt carries a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.
| Reaction Type | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | 3-Substituted Pyridine | Reaction is difficult and occurs at the C3 position due to ring deactivation. | libretexts.orgquora.com |
| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-Oxide | Activates the C2/C4 positions for nucleophilic attack. | wikipedia.orgresearchgate.net |
| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkyl Pyridinium Salt | Forms a positively charged quaternary ammonium (B1175870) salt. | mdpi.comresearchgate.net |
Transformations at the Secondary Amine Functionality of this compound
The secondary amine group in this compound is a key site for chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations, primarily N-alkylation and N-acylation, are fundamental in altering the compound's physicochemical properties.
N-Alkylation and N-Acylation Reactions
N-Alkylation of amino acids is a well-established method to increase their lipophilicity, which can enhance solubility in non-aqueous environments and improve membrane permeability. acs.org For this compound, further alkylation of the secondary amine would lead to the formation of a quaternary ammonium salt. This reaction typically involves the use of an alkyl halide (e.g., methyl iodide) in the presence of a base. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
General N-alkylation reactions of aminopyridines can be catalyzed by acids such as BF₃·OEt₂ under aerobic conditions. koreascience.kr Studies on 2-aminopyridines have shown that the presence of electron-donating groups on the pyridine ring increases the nucleophilicity of the amino nitrogen, leading to higher yields of the N-alkylated product. koreascience.kr Conversely, electron-withdrawing groups decrease the reactivity of the amino group towards alkylation. koreascience.kr
N-Acylation is another significant transformation, converting the secondary amine into an amide. This reaction is commonly employed in peptide synthesis and for the creation of various amide derivatives. chemrxiv.org Typical acylation procedures involve reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. Alternatively, coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and carbodiimides can be used to facilitate the reaction between a carboxylic acid and the amine under milder conditions. chemrxiv.orgucsb.edu The N-acylation of unprotected amino acids can be achieved using benzotriazolyl or succinimidyl carboxylates as intermediates. nih.gov
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | Quaternary ammonium salt |
| N-Acylation | Acyl chloride/anhydride, Base | Amide |
| N-Acylation | Carboxylic acid, Coupling agents (e.g., HOBt, DCC) | Amide |
Strategies for N-Dealkylation
N-dealkylation, the removal of an alkyl group from an amine, is a critical transformation in organic synthesis, particularly for the derivatization of natural products and pharmaceuticals. nih.gov For a tertiary amine like the one in this compound, selective removal of either the methyl or the propyl group would yield the corresponding secondary amine.
Several methods exist for the N-dealkylation of tertiary amines. The von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN) followed by hydrolysis, is a classical method for N-demethylation. researchgate.net Another common approach involves the use of chloroformate reagents, such as α-chloroethyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046) intermediate that can be subsequently hydrolyzed to the secondary amine. nih.gov
Transition-metal catalyzed N-dealkylation has also been reported. For instance, palladium-based catalysts have been shown to be effective for the N-dealkylation of various amines. nih.gov The ease of cleavage of the C-N bond often follows the order: methine > methylene (B1212753) > methyl, suggesting that selective removal of the propyl group over the methyl group might be feasible under certain conditions. nih.gov Photochemical and enzymatic methods also represent alternative strategies for N-dealkylation. researchgate.net
| Dealkylation Method | Key Reagents | Intermediate |
| Von Braun Reaction | Cyanogen bromide (BrCN) | Cyanoammonium intermediate |
| Chloroformate Method | α-Chloroethyl chloroformate | Carbamate intermediate |
| Catalytic Dealkylation | Transition metal catalysts (e.g., Pd) | Not applicable |
Synthesis of Structural Analogues and Libraries
The synthesis of structural analogues of this compound allows for the systematic investigation of structure-activity relationships and the development of compound libraries for screening purposes.
Modification of the N-Alkyl Chain (Methyl and Propyl Groups)
Modification of the N-alkyl chains can be achieved through the N-alkylation of a suitable precursor, such as 2-aminoisonicotinic acid or its esters. By using different alkylating agents, a variety of N-alkyl and N,N-dialkyl derivatives can be prepared. For instance, reacting 2-aminoisonicotinic acid with various alkyl halides under basic conditions can yield a library of analogues with diverse N-alkyl substituents. nih.gov
The synthesis of N-alkyl amino acids often involves the protection of the carboxylic acid and/or the primary amine, followed by alkylation and deprotection. acs.org A common method for N-methylation involves the use of sodium hydride and methyl iodide on an N-acyl protected amino acid. acs.org This general strategy can be adapted for the introduction of other alkyl groups.
Systematic Substituent Effects on Reactivity
The reactivity of this compound and its analogues is significantly influenced by the electronic properties of substituents on the pyridine ring. The amino group at the 2-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution.
Studies on the N-alkylation of substituted 2-aminopyridines have demonstrated that electron-donating substituents on the pyridine ring enhance the nucleophilicity of the exocyclic nitrogen atom, thereby increasing the rate and yield of N-alkylation. koreascience.kr Conversely, electron-withdrawing substituents decrease the nucleophilicity of the amino group, making N-alkylation more difficult. koreascience.kr
The acidity of the isonicotinic acid moiety is also subject to substituent effects. Electron-withdrawing groups on the pyridine ring will increase the acidity of the carboxylic acid (lower pKa) by stabilizing the carboxylate anion through inductive effects. In contrast, electron-donating groups will decrease the acidity (higher pKa). These inductive effects are known to diminish with increasing distance between the substituent and the carboxylic acid group.
| Substituent Type on Pyridine Ring | Effect on Amino Group Nucleophilicity | Effect on Carboxylic Acid Acidity |
| Electron-donating | Increase | Decrease |
| Electron-withdrawing | Decrease | Increase |
Role As a Building Block and Synthetic Intermediate in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The inherent functionalities of 2-(Methyl(propyl)amino)isonicotinic acid make it a promising candidate for the synthesis of a variety of complex heterocyclic systems. The pyridine (B92270) nitrogen, the carboxylic acid group, and the tertiary amine each offer reactive sites that can be exploited in ring-forming and multicomponent reactions.
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of heterocyclic synthesis. While specific examples involving this compound are not yet prevalent in the literature, the structural features of the molecule suggest its suitability for such transformations. For instance, the carboxylic acid moiety could be converted into other functional groups, such as an acyl chloride or an amide, which could then participate in intramolecular cyclization reactions.
Theoretically, the pyridine ring could be activated towards nucleophilic attack, or the amino substituent could direct metallation to an adjacent position, creating a site for subsequent ring closure. The general principles of annulation reactions, such as those involving intramolecular Heck or aldol-type condensations, could potentially be applied to derivatives of this compound to construct fused bicyclic or more complex polycyclic systems.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. The carboxylic acid functionality of this compound makes it a prime candidate for participation in well-known MCRs like the Ugi and Passerini reactions.
In a hypothetical Ugi four-component condensation, this compound could serve as the acidic component, reacting with an aldehyde, an amine, and an isocyanide to generate complex peptide-like structures. Similarly, in a Passerini three-component reaction, it could react with an aldehyde or ketone and an isocyanide to yield α-acyloxy amides. The resulting products would incorporate the 2-(methyl(propyl)amino)pyridine moiety, potentially imparting unique chemical and physical properties.
Table 1: Potential Multicomponent Reactions Involving this compound
| Reaction Name | Reactants | Potential Product Class |
| Ugi Reaction | This compound, Aldehyde, Amine, Isocyanide | α-Acylamino Amides |
| Passerini Reaction | This compound, Aldehyde/Ketone, Isocyanide | α-Acyloxy Amides |
Application in Ligand Chemistry and Coordination Compound Synthesis (Non-Biological Context)
The presence of both a nitrogen atom in the pyridine ring and an oxygen atom in the carboxylate group makes this compound a classic bidentate chelating ligand. This dual-coordination capability is fundamental to its potential applications in coordination and organometallic chemistry.
The pyridine nitrogen and the carboxylate group of this compound can coordinate to a single metal center to form a stable five-membered chelate ring. The stability and properties of the resulting metal complexes would be influenced by the nature of the metal ion, its oxidation state, and the coordination geometry.
Based on the behavior of analogous amino acid and pyridine-carboxylate ligands, it is anticipated that this compound would form stable complexes with a wide range of transition metals, lanthanides, and actinides. The specific coordination modes could vary, including monodentate, bidentate bridging, and the aforementioned bidentate chelation. The tertiary amino group, while less likely to directly coordinate due to steric hindrance, can influence the electronic properties of the pyridine ring and, consequently, the strength of the metal-ligand bond.
Table 2: Predicted Coordination Modes of this compound with Metal Ions
| Coordination Mode | Coordinating Atoms | Potential Metal Ions |
| Monodentate | Pyridine Nitrogen or Carboxylate Oxygen | Various transition metals |
| Bidentate Chelating | Pyridine Nitrogen and Carboxylate Oxygen | Transition metals (e.g., Cu(II), Zn(II), Ni(II)) |
| Bidentate Bridging | Carboxylate Oxygen atoms | Lanthanides, Actinides |
The ability of this compound to act as a versatile ligand opens the door to the synthesis of novel organometallic constructs with tailored properties. By carefully selecting the metal precursor and reaction conditions, it should be possible to generate discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers.
For example, the use of metal ions with specific coordination preferences could lead to the self-assembly of intricate supramolecular architectures. The propyl and methyl groups on the amino substituent could also play a role in directing the solid-state packing of these organometallic constructs through van der Waals interactions, influencing their crystal structures and bulk properties.
Advanced Materials Science Applications (Purely Chemical)
While direct applications of this compound in materials science have not been extensively reported, its potential as a building block for functional materials is significant. Its capacity to form stable coordination complexes and polymers is particularly relevant in this context.
The incorporation of this ligand into metal-organic frameworks (MOFs) could lead to materials with interesting porous structures and surface properties. The functional groups within the ligand, including the tertiary amine, could be amenable to post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage, separation, or catalysis.
Furthermore, organometallic complexes derived from this ligand could exhibit interesting photophysical or electronic properties. For instance, coordination to luminescent metal centers could result in novel phosphorescent materials. The precise nature of these applications remains a subject for future research, contingent on the detailed characterization of the coordination compounds of this compound.
Incorporation into Polymeric Structures
There is no available research detailing the use of this compound as a monomer or functional unit in polymerization reactions. Information regarding the types of polymers it could form, the polymerization methods that could be employed, and the properties of the resulting polymeric materials is not documented.
Design of Supramolecular Assemblies
Similarly, there is a lack of information on the role of this compound in the field of supramolecular chemistry. The specific intermolecular interactions (such as hydrogen bonding, π-π stacking, or metal coordination) that this molecule could engage in to form well-defined, higher-order structures have not been reported.
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Transformations for 2-(Methyl(propyl)amino)isonicotinic Acid
The core structure of this compound, featuring a substituted pyridine (B92270) ring, presents a rich platform for novel catalytic transformations. Future research will likely focus on developing more efficient and selective methods for its synthesis and subsequent functionalization. Key areas of exploration include advanced cross-coupling reactions for the initial C-N bond formation and late-stage C-H functionalization to introduce further complexity.
Transition-metal catalysis, particularly with palladium, copper, and nickel, is expected to be pivotal. Research could target the development of catalysts with bespoke ligand architectures designed to optimize the coupling of a propyl-methylamine moiety with a 2-halo-isonicotinic acid precursor. Furthermore, direct C-H amination methodologies, which avoid the pre-functionalization of the pyridine ring, represent a more atom-economical and environmentally benign approach.
Another promising avenue is the use of photoredox catalysis. This technique can facilitate challenging bond formations under mild conditions, potentially offering new pathways for synthesizing the title compound or its derivatives. The development of photocatalytic systems capable of activating the pyridine ring or the amine component could lead to unprecedented transformations.
| Catalytic Strategy | Potential Catalyst System | Anticipated Advantages | Key Research Challenge |
| Buchwald-Hartwig Amination | Pd(OAc)₂ with Josiphos Ligands | High yields, good functional group tolerance | Ligand optimization for pyridine substrate |
| Ullmann Condensation | CuI with Phenanthroline Ligands | Lower cost catalyst, effective for heteroaromatics | Often requires higher temperatures |
| Direct C-H Amination | Rh(III) or Ru(II) complexes | High atom economy, fewer synthetic steps | Regioselectivity control on the pyridine ring |
| Photoredox Catalysis | Iridium or Organic Dye Photocatalyst | Mild reaction conditions, unique reactivity | Substrate scope and quantum yield optimization |
Investigation of Stereoselective Synthesis for Chiral Analogues
While this compound itself is achiral, the introduction of chirality into its structure could unlock novel applications, particularly in medicinal chemistry and materials science. Future research is anticipated to explore the stereoselective synthesis of chiral analogues.
One approach involves modifying the propyl group, for instance, by introducing a substituent to create a stereocenter (e.g., at the 2-position of the propyl chain). The synthesis of such analogues would necessitate the use of enantiomerically pure starting materials or the development of asymmetric catalytic methods. For example, asymmetric hydrogenation or transfer hydrogenation of an appropriately designed unsaturated precursor could establish the desired stereocenter with high enantioselectivity. rsc.org
Another fascinating possibility is the creation of atropisomeric analogues. By introducing bulky substituents onto the pyridine ring or the amino group, rotation around the C-N bond could be restricted, leading to stable, separable atropisomers. The development of catalytic asymmetric methods to control the formation of these atropisomers would be a significant synthetic challenge and a key area of investigation.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes towards continuous flow manufacturing. syrris.com The integration of the synthesis of this compound into flow chemistry and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. soci.org
Automated synthesis platforms, guided by algorithms and real-time analytical feedback (e.g., LC-MS), could be employed to rapidly screen a wide array of reaction conditions to identify the optimal parameters for synthesis. soci.org This approach would accelerate the discovery of efficient synthetic routes and facilitate the creation of a library of derivatives for structure-activity relationship studies. syrris.com
| Parameter | Batch Synthesis (Conventional) | Flow Synthesis (Projected) | Key Benefits of Flow |
| Reaction Time | Hours to days | Minutes to hours | Significant reduction in process time |
| Temperature Control | Moderate, potential for hotspots | Precise (± 0.1 °C), excellent heat transfer | Improved safety and selectivity |
| Scalability | Complex, requires re-optimization | Straightforward (numbering-up) | Faster transition from lab to production |
| Safety | Handling of bulk reagents | Small reaction volumes, contained system | Minimized risk of hazardous incidents |
| Reproducibility | Operator-dependent | High, machine-controlled | Consistent product quality |
Exploration of Sustainable and Economical Production Routes
Modern chemical manufacturing places a strong emphasis on sustainability and economic viability. Future research into the production of this compound will undoubtedly focus on greener and more cost-effective synthetic strategies, moving away from traditional methods that may involve harsh reagents and generate significant waste. nih.govresearchgate.net
One of the most promising avenues is the application of biocatalysis. nih.gov Enzymes, such as nitrilases or amidases, could be engineered to perform key steps in the synthetic sequence under mild, aqueous conditions. For example, a biocatalytic hydrolysis of a nitrile precursor (2-(Methyl(propyl)amino)isonicotinonitrile) could offer a highly selective and environmentally friendly route to the final carboxylic acid. frontiersin.orgmdpi.com
The principles of green chemistry will also guide the selection of solvents and reagents. The use of bio-based solvents, the reduction of protecting group manipulations, and the design of catalytic cycles that minimize waste are all critical areas for investigation. Furthermore, developing a synthetic route that starts from readily available, renewable feedstocks would significantly enhance the sustainability profile of the compound.
Theoretical Design of Novel Derivatives with Tailored Chemical Reactivity
Computational chemistry and theoretical modeling are powerful tools for accelerating the discovery and development of new molecules. peerj.com In the context of this compound, these methods can be used to design novel derivatives with precisely tailored chemical reactivity and properties.
Density Functional Theory (DFT) calculations can be employed to predict key electronic properties, such as the nucleophilicity of the pyridine nitrogen, the acidity of the carboxylic proton, and the rotational energy barrier of the C-N bond. This information can guide the rational design of derivatives for specific applications. For example, by modeling the impact of different substituents on the pyridine ring, it would be possible to fine-tune the electronic properties to enhance catalytic activity or biological interactions.
Molecular dynamics simulations could be used to study the conformational preferences of the molecule and its interactions with other species, such as solvents or biological receptors. This would be particularly valuable in designing chiral analogues for stereoselective recognition. By predicting properties in silico, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. rsc.org
| Derivative Type | Computational Method | Predicted Property to Modulate | Potential Application |
| Electron-withdrawing group on ring | DFT (HOMO/LUMO analysis) | Increased acidity of carboxylic acid | Fine-tuning pKa for formulation |
| Bulky ortho-substituent | DFT (Rotational barrier calculation) | Creation of stable atropisomers | Chiral ligands or catalysts |
| Extended conjugation system | TD-DFT (Excited state calculation) | Photophysical properties (absorption/emission) | Fluorescent probes or materials |
| Bioisosteric replacement | Molecular Docking/MD Simulation | Receptor binding affinity | Medicinal chemistry lead optimization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Methyl(propyl)amino)isonicotinic acid, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as amidation or alkylation of isonicotinic acid derivatives. For example, coupling methylpropylamine with isonicotinic acid chloride under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine. Reaction optimization may include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalyst screening (e.g., palladium for hydrogenation steps). Post-synthesis purification via column chromatography or recrystallization is critical. Characterization should employ NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry for molecular confirmation .
Q. How should researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Combine complementary techniques:
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl/propyl groups at δ 1.0–3.0 ppm).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (+0.1% TFA) to assess purity.
- FT-IR : Confirm functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, amide C=O ~1650 cm⁻¹).
- MS : Compare experimental m/z with theoretical molecular weight (±1 Da). Adherence to IUPAC naming and SI units is essential for reporting .
Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?
- Methodological Answer : Document all variables:
- Reaction Conditions : Solvent purity, temperature (±1°C), and reaction time.
- Analytical Consistency : Use internal standards (e.g., deuterated solvents for NMR) and calibrate instruments daily.
- Data Reporting : Follow guidelines for metadata (e.g., cohort size, biospecimen handling if applicable) and statistical thresholds (e.g., p < 0.05). Reproducibility metrics like intraclass correlation coefficients (ICC > 0.7) and coefficient of variation (CV% < 15%) should be reported for biological assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro and in vivo models?
- Methodological Answer : Conduct systematic comparisons:
- Model Selection : Compare cancer cell lines (e.g., HepG2 vs. MCF-7) or animal models (e.g., xenograft vs. transgenic mice).
- Dose-Response Analysis : Use Hill slopes to assess potency (EC₅₀) and efficacy (Emax).
- Mechanistic Studies : Employ RNA-seq or proteomics to identify pathway-specific variations. Contradictions may arise from differences in metabolic stability or off-target interactions, requiring pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
Q. What strategies are effective in elucidating the metabolic fate of this compound in mammalian systems?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with stable isotope labeling:
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify hydroxylation or demethylation products.
- Phase II Metabolism : Screen for glucuronidation or sulfation using UDP-glucuronic acid/PAPS cofactors.
- Metabolite Identification : Compare fragmentation patterns with databases (e.g., HMDB) and validate via synthetic standards. Adjust for interspecies differences using cross-species microsome assays .
Q. How can computational methods guide the design of this compound analogs with enhanced target selectivity?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:
- Target Binding : Dock analogs into crystallized protein structures (e.g., kinase domains) to predict binding affinities.
- ADMET Profiling : Use QSAR models to optimize logP (1–3), polar surface area (<140 Ų), and CYP450 inhibition risks.
- Synthetic Feasibility : Prioritize analogs with high synthetic accessibility scores (SAscore < 5) using retrosynthetic tools (e.g., AiZynthFinder) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the cytotoxicity of this compound in peer-reviewed studies?
- Methodological Answer : Perform meta-analysis with stratification:
- Study Heterogeneity : Adjust for variables like cell passage number, serum concentration in media, and assay duration.
- Sensitivity Analysis : Exclude outliers using Grubbs’ test or robust statistical models (e.g., RANSAC regression).
- Experimental Replication : Repeat assays with standardized protocols (e.g., MTT vs. ATP-based viability assays) and report confidence intervals for IC₅₀ values .
Tables for Key Data Comparison
| Synthetic Route | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation of acid chloride | CH₂Cl₂, 0°C, Et₃N | 78 | 97 | |
| Direct alkylation | DMF, 80°C, K₂CO₃ | 65 | 92 |
| Biological Activity | Model System | EC₅₀ (µM) | Significance (p-value) | Reference |
|---|---|---|---|---|
| Antiproliferative effect | HepG2 cells | 12.3 | <0.001 | |
| No observed toxicity | Primary hepatocytes | >100 | NS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
